4-(2-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(2-Fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of a fluorophenyl group, a piperidine moiety, and a carbonyl group adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable fluorophenyl derivative, the compound can be synthesized through a series of reactions including alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the fluorophenyl moiety.
Scientific Research Applications
4-(2-Fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one: This compound shares a similar quinoline core structure and fluorophenyl group but differs in the presence of a chlorobenzylthio substituent.
N-(2-(2-fluorophenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide: This compound also features a fluorophenyl group and a piperidine moiety but has a different overall structure and functional groups.
Uniqueness
4-(2-Fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C22H25FN2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H25FN2O2/c1-14-19(22(27)25-12-5-2-6-13-25)20(15-8-3-4-9-16(15)23)21-17(24-14)10-7-11-18(21)26/h3-4,8-9,20,24H,2,5-7,10-13H2,1H3 |
InChI Key |
JLDALSCATHGLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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